molecular formula C12H7ClN2 B13003552 4-Chloro-5-phenylnicotinonitrile

4-Chloro-5-phenylnicotinonitrile

Cat. No.: B13003552
M. Wt: 214.65 g/mol
InChI Key: DIKNEYIKZUZYPQ-UHFFFAOYSA-N
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Description

4-Chloro-5-phenylnicotinonitrile is an organic compound with the molecular formula C12H7ClN2 It is a derivative of nicotinonitrile, characterized by the presence of a chlorine atom at the 4-position and a phenyl group at the 5-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-phenylnicotinonitrile typically involves multi-step reactions. One common method includes the following steps:

    Thionyl Chloride Reaction: The starting material is treated with thionyl chloride under reflux conditions for about 1 hour.

    Sodium Ethanolate Reaction: The intermediate product is then reacted with sodium ethanolate in ethanol at 50°C for 1 hour, followed by cooling to 0°C.

    Dimethyl Sulfoxide Reaction: The product is further reacted with water and dimethyl sulfoxide at 110°C for 1 hour.

    Toluene Reaction: The resulting compound is refluxed in toluene for 6 hours, followed by an additional 2 hours of reflux.

    Trichlorophosphate Reaction: Finally, the compound is treated with trichlorophosphate and lithium chloride under reflux for 3 hours.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis typically involves similar multi-step reactions with optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-phenylnicotinonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced using suitable reducing agents to form amines or other reduced products.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.

    Reduction: Sodium borohydride or catalytic hydrogenation can be employed for reduction reactions.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-Chloro-5-phenylnicotinonitrile has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Chloro-5-phenylnicotinonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors or enzymes, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-nitroaniline:

    4-Chloro-5-(4-nitro-phenyl)-nicotinonitrile: A similar compound with a nitro group at the 4-position of the phenyl ring.

Uniqueness

4-Chloro-5-phenylnicotinonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of a chlorine atom and a phenyl group makes it a valuable intermediate in organic synthesis and a potential candidate for various applications .

Properties

Molecular Formula

C12H7ClN2

Molecular Weight

214.65 g/mol

IUPAC Name

4-chloro-5-phenylpyridine-3-carbonitrile

InChI

InChI=1S/C12H7ClN2/c13-12-10(6-14)7-15-8-11(12)9-4-2-1-3-5-9/h1-5,7-8H

InChI Key

DIKNEYIKZUZYPQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=CN=C2)C#N)Cl

Origin of Product

United States

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